REACTION_SMILES
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[Br:1][c:2]1[cH:3][n:4][nH:5][cH:6]1.[C:20](=[O:21])([O-:22])[O-:23].[CH2:26]1[O:27][CH2:28][CH2:29][O:30][CH2:31]1.[Cs+:24].[Cs+:25].[F:7][C:8]([F:9])([F:10])[S:11]([O:12][CH2:13][C:14]([F:15])([F:16])[F:17])(=[O:18])=[O:19]>>[Br:1][c:2]1[cH:3][n:4][n:5]([CH2:13][C:14]([F:15])([F:16])[F:17])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cn[nH]c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(OCC(F)(F)F)C(F)(F)F
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Name
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Type
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product
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Smiles
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FC(F)(F)Cn1cc(Br)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |